1-Benzyl-4-bromo-4-methylpiperidine
Description
1-Benzyl-4-bromo-4-methylpiperidine is a brominated piperidine derivative with a benzyl group at position 1 and bromine and methyl substituents at position 4. Its molecular formula is C₁₃H₁₆BrN, and its molecular weight is approximately 265.91 g/mol. The compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical chemistry, where its bromine atom acts as a reactive site for further functionalization . The benzyl group enhances lipophilicity, which can influence membrane permeability in biological systems, while the methyl group introduces steric hindrance, affecting reaction kinetics and selectivity.
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
1-benzyl-4-bromo-4-methylpiperidine |
InChI |
InChI=1S/C13H18BrN/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
OCSWLVGSHXFKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Halogen-Substituted Derivatives
1-Benzyl-4-chloro-4-methylpiperidine (C₁₃H₁₆ClN, MW: ~221.46 g/mol):
- The chlorine atom is less polarizable than bromine, leading to weaker van der Waals interactions and lower melting/boiling points.
- Reactivity: Chlorine is a poorer leaving group than bromine, resulting in slower substitution reactions. This makes chloro derivatives more stable but less reactive in SN2 mechanisms .
1-Benzyl-4-iodo-4-methylpiperidine (C₁₃H₁₆IN, MW: ~313.91 g/mol):
Heteroatom-Substituted Analogues
1-Benzyl-4-methylpiperidine-4-thiol (C₁₃H₁₉NS, MW: 221.37 g/mol):
- 1-Benzyl-4-bromopiperidin-3-one (C₁₂H₁₄BrNO, MW: 268.15 g/mol): The ketone at position 3 enhances polarity, improving solubility in polar solvents. The carbonyl group enables nucleophilic additions (e.g., Grignard reactions), unlike the inert methyl group in the target compound .
Ester and Amide Derivatives
- Benzyl 4-(bromomethyl)piperidine-1-carboxylate (C₁₄H₁₈BrNO₂, MW: 328.21 g/mol): The carboxylate ester is prone to hydrolysis, making it a versatile protecting group in multi-step syntheses. The bromomethyl group allows alkylation reactions, differing from the target’s bromine at position 4 .
- 1-(4-Bromobenzoyl)-4-methylpiperidine (C₁₃H₁₆BrNO, MW: 282.18 g/mol): The electron-withdrawing bromobenzoyl group reduces electron density on the piperidine ring, altering reactivity in electrophilic substitutions. This contrasts with the electron-donating benzyl group in the target compound .
Physicochemical Properties
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